9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino] is a complex organic compound characterized by a purine base linked to a propanenitrile group through a 3,4-dimethoxybenzyl moiety. Its systematic name is 3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile, and it has the Chemical Abstracts Service number 827585-22-8. This compound falls under the classification of purine derivatives, which are vital in various biological processes and serve as precursors for nucleotides.
The synthesis of 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino] typically involves several key steps:
In an industrial context, optimizing these synthetic routes is crucial for maximizing yield and purity. Techniques such as high-throughput reactors and continuous flow chemistry may be employed to ensure consistent production levels while minimizing waste.
The molecular formula for 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino] is , with a molecular weight of approximately 354.4 g/mol. The compound features a complex structure that includes:
The structural representation can be summarized as follows:
Property | Data |
---|---|
IUPAC Name | 3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile |
Molecular Formula | |
Molecular Weight | 354.4 g/mol |
InChI Key | VKMQAKCFPKYEPL-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N)OC |
The chemical reactivity of 9H-Purine-9-propanenitrile can be explored through various types of reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for further modifications.
The mechanism of action for 9H-Purine-9-propanenitrile involves its interaction with purine receptors or enzymes involved in purine metabolism. The presence of the 3,4-dimethoxybenzyl group likely enhances binding affinity and specificity towards these molecular targets. This interaction may influence various biochemical pathways related to cell signaling and metabolism.
The physical properties include:
Chemical properties include:
9H-Purine-9-propanenitrile has several applications in scientific research:
This compound's diverse applications underscore its significance in both pharmaceutical and material science research domains.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: